molecular formula C17H15N3O3 B585946 4-Méthyl Mébendazole CAS No. 31545-31-0

4-Méthyl Mébendazole

Numéro de catalogue: B585946
Numéro CAS: 31545-31-0
Poids moléculaire: 309.325
Clé InChI: PRYHZIFGXMQOGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl Mebendazole is a derivative of Mebendazole, a benzimidazole carbamate anthelmintic widely used to treat parasitic worm infestations. This compound is characterized by the addition of a methyl group at the fourth position of the benzimidazole ring, which may alter its pharmacological properties and efficacy.

Applications De Recherche Scientifique

4-Methyl Mebendazole has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various benzimidazole derivatives with potential pharmacological activities.

    Biology: Studied for its effects on cellular processes and its potential as an antiparasitic agent.

    Medicine: Investigated for its potential use in treating parasitic infections and as a repurposed drug for cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

4-Methyl Mebendazole (MBZ) primarily targets tubulin , a protein that forms the cytoskeleton of cells . It also targets several protein kinases, including BCR–ABL and BRAF . Additionally, MBZ has been identified as a potent MAPK14 inhibitor .

Mode of Action

MBZ interacts with its targets by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This results in the loss of cytoplasmic microtubules, leading to degenerative alterations in the tegument and intestinal cells of the worm . In the case of protein kinases, MBZ inhibits their activity in a dose-dependent manner .

Biochemical Pathways

MBZ affects various biochemical pathways related to cell proliferation, apoptosis, invasion/migration, and angiogenesis . It also impacts pro-survival pathways, matrix metalloproteinases, and multi-drug resistance protein transporters . By inhibiting these pathways, MBZ can prevent tumor progression and metastasis .

Pharmacokinetics

MBZ exhibits a bioavailability of 2–10% . It is extensively metabolized in the liver and has an elimination half-life ranging from 2.8–9.0 hours . The compound is excreted in feces and urine (5–10%) . These ADME properties impact the bioavailability of MBZ, influencing its therapeutic efficacy.

Result of Action

MBZ exhibits direct cytotoxic activity, reducing cell proliferation and inducing apoptosis . It also causes G2/M cell cycle arrest . In vivo, MBZ treatment led to the reduction or complete arrest of tumor growth, marked decrease of metastatic spread, and improvement of survival .

Action Environment

The action of MBZ can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, the patient’s health status, and the specific characteristics of the tumor cells

Analyse Biochimique

Biochemical Properties

4-Methyl Mebendazole, like its parent compound Mebendazole, is believed to interfere with the polymerization of microtubules, which are crucial components of the cell’s cytoskeleton . This interaction disrupts the normal functioning of cells, particularly those of parasitic worms, leading to their death .

Cellular Effects

In vitro studies have shown that 4-Methyl Mebendazole can induce a dose- and time-dependent apoptotic response in human lung cancer cell lines . The compound appears to arrest cells at the G2-M phase before the onset of apoptosis .

Molecular Mechanism

The principal mode of action for 4-Methyl Mebendazole, similar to Mebendazole, is its inhibitory effect on tubulin polymerization, resulting in the loss of cytoplasmic microtubules . This disruption of the microtubule network can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl Mebendazole have been observed to change over time. For instance, in a study on colon cancer, the compound significantly reduced tumor volume and weight over a period of 35 days .

Dosage Effects in Animal Models

In animal models, the effects of 4-Methyl Mebendazole have been observed to vary with dosage. For instance, in a study on mice bearing colon cancer, the compound significantly reduced tumor volume and weight when administered at 0.05 of LD50, intraperitoneal, every other day for 35 days .

Metabolic Pathways

The metabolic pathways of 4-Methyl Mebendazole are likely to be similar to those of Mebendazole. Mebendazole is extensively metabolized in the liver, with less than 1% of the administered dose detected in the blood . The major metabolite in urine has been identified as 2-amino-1H-benzimidazol-5-yl)phenylmethanone, formed by carbamate hydrolysis of Mebendazole .

Transport and Distribution

Given its similarity to Mebendazole, it is likely that it is also poorly absorbed into the bloodstream and is predominantly eliminated via the feces .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with components of the cytoskeleton, particularly microtubules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl Mebendazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methyl Group: The methyl group is introduced at the fourth position of the benzimidazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carbamoylation: The final step involves the carbamoylation of the benzimidazole derivative with methyl isocyanate to form 4-Methyl Mebendazole.

Industrial Production Methods: Industrial production of 4-Methyl Mebendazole follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.

    Purification: The crude product is purified using recrystallization or chromatographic techniques to obtain high-purity 4-Methyl Mebendazole.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl Mebendazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Comparaison Avec Des Composés Similaires

    Mebendazole: The parent compound, widely used as an anthelmintic.

    Albendazole: Another benzimidazole carbamate with similar antiparasitic properties.

    Thiabendazole: A benzimidazole derivative used to treat parasitic infections.

Comparison:

    4-Methyl Mebendazole vs. Mebendazole: The addition of the methyl group may enhance the compound’s efficacy and alter its pharmacokinetic properties.

    4-Methyl Mebendazole vs. Albendazole: Both compounds inhibit microtubule polymerization, but structural differences may lead to variations in their spectrum of activity and pharmacological profiles.

    4-Methyl Mebendazole vs. Thiabendazole: Thiabendazole has a broader spectrum of activity, but 4-Methyl Mebendazole may offer advantages in specific applications due to its unique structural features.

Activité Biologique

4-Methyl Mebendazole (4-MMBZ) is a derivative of the well-known anthelmintic drug mebendazole (MBZ), which has garnered attention for its potential therapeutic applications beyond parasitic infections. This article provides a comprehensive overview of the biological activity of 4-MMBZ, focusing on its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

4-MMBZ shares structural similarities with MBZ, a benzimidazole compound, which primarily exerts its effects by inhibiting microtubule polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The mechanisms through which 4-MMBZ operates include:

  • Tubulin Inhibition : Like MBZ, 4-MMBZ disrupts microtubule dynamics, leading to cell cycle arrest, particularly at the G2/M phase.
  • Apoptosis Induction : It promotes mitochondrial cytochrome c release and activates caspases, leading to programmed cell death.
  • Inhibition of Angiogenesis : 4-MMBZ has been shown to reduce vascular endothelial growth factor (VEGF) expression, thus inhibiting tumor angiogenesis.

Biological Activity in Cancer Models

Recent studies have highlighted the potential of 4-MMBZ in various cancer types. Below is a summary of findings from key research studies:

Study Cancer Type Findings Reference
Study 1GlioblastomaExtended survival in mouse models; inhibited tumor growth through tubulin disruption.
Study 2Triple-Negative Breast Cancer (TNBC)Reduced cell proliferation, induced apoptosis, and decreased metastasis via integrin β4 inhibition.
Study 3Ovarian CancerDemonstrated significant tumor volume reduction in patient-derived xenograft models.
Study 4MelanomaInhibited growth and induced apoptosis; showed synergy with other chemotherapeutics.

Case Studies and Clinical Trials

Several case studies and clinical trials have explored the efficacy of MBZ and its derivatives like 4-MMBZ:

  • Glioblastoma Multiforme : A phase 1 study indicated that MBZ could extend survival rates significantly in patients with recurrent glioblastoma when administered at doses up to 4800 mg per day. Adverse effects included anemia and nausea but were manageable .
  • Triple-Negative Breast Cancer : Research demonstrated that MBZ effectively reduces tumor size and prevents metastasis in TNBC models by targeting cancer stem cells .
  • Ovarian Cancer : In vivo studies using patient-derived xenografts showed that treatment with 4-MMBZ significantly reduced tumor burden compared to control groups .

Comparative Efficacy

In comparison to other cancer treatments, 4-MMBZ has shown promising results:

  • Efficacy Against Standard Chemotherapies : In some studies, 4-MMBZ demonstrated comparable or superior efficacy against specific cancer cell lines compared to conventional chemotherapeutics.
  • Synergistic Effects : When combined with drugs like trametinib, 4-MMBZ enhanced apoptotic markers and reduced tumor growth more effectively than either drug alone .

Propriétés

IUPAC Name

methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYHZIFGXMQOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185451
Record name 4-Methyl mebendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31545-31-0
Record name 4-Methyl mebendazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031545310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl mebendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL MEBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA03C65A25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.